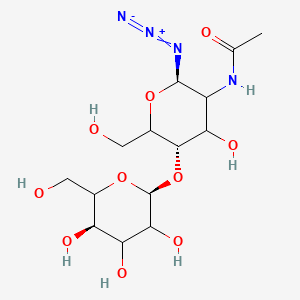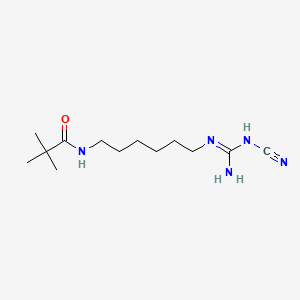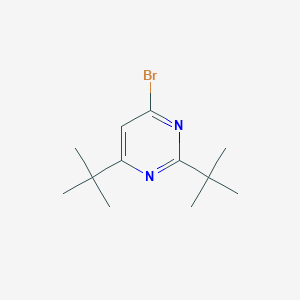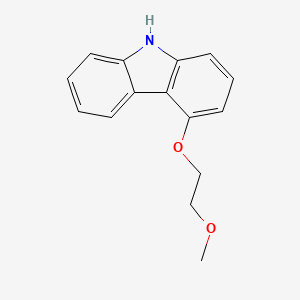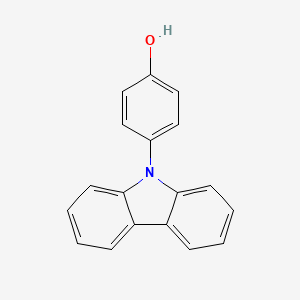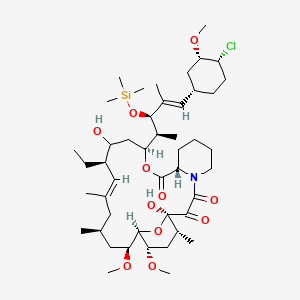
Hydroxy Desketo O-TMS Isopimecrolimus
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Desketo O-TMS Isopimecrolimus is an intermediate compound used in the synthesis of Iso-Pimecrolimus, which is an impurity of Pimecrolimus, an immunosuppressant. This compound has a molecular weight of 884.65 and a molecular formula of C46H78ClNO11Si.
Preparation Methods
Hydroxy Desketo O-TMS Isopimecrolimus is synthesized through a series of chemical reactions. The synthetic route involves the use of various reagents and conditions to achieve the desired intermediate. The specific details of the synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Hydroxy Desketo O-TMS Isopimecrolimus undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hydroxy Desketo O-TMS Isopimecrolimus is primarily used as an intermediate in the synthesis of Iso-Pimecrolimus, which is an impurity of Pimecrolimus. Pimecrolimus is an immunosuppressant used in the treatment of inflammatory skin conditions such as atopic dermatitis. The compound is also used in scientific research to study the synthesis and properties of related immunosuppressant compounds.
Mechanism of Action
The mechanism of action of Hydroxy Desketo O-TMS Isopimecrolimus involves its role as an intermediate in the synthesis of Iso-Pimecrolimus. The molecular targets and pathways involved in its action are related to the synthesis and activity of Pimecrolimus, which inhibits the activation of T-cells and the release of inflammatory cytokines.
Comparison with Similar Compounds
Hydroxy Desketo O-TMS Isopimecrolimus is similar to other intermediates used in the synthesis of immunosuppressant compounds. Similar compounds include Iso-Pimecrolimus and Pimecrolimus. The uniqueness of this compound lies in its specific structure and role in the synthesis of Iso-Pimecrolimus.
Properties
Molecular Formula |
C46H78ClNO11Si |
|---|---|
Molecular Weight |
884.6 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,19S,21S,22R,23S,25R)-12-[(E,2S,3R)-5-[(1S,3S,4R)-4-chloro-3-methoxycyclohexyl]-4-methyl-3-trimethylsilyloxypent-4-en-2-yl]-15-ethyl-1,14-dihydroxy-21,23-dimethoxy-17,19,25-trimethyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10-trione |
InChI |
InChI=1S/C46H78ClNO11Si/c1-13-33-21-27(2)20-28(3)22-39(55-8)42-40(56-9)24-30(5)46(53,58-42)43(50)44(51)48-19-15-14-16-35(48)45(52)57-37(26-36(33)49)31(6)41(59-60(10,11)12)29(4)23-32-17-18-34(47)38(25-32)54-7/h21,23,28,30-42,49,53H,13-20,22,24-26H2,1-12H3/b27-21+,29-23+/t28-,30+,31-,32+,33+,34+,35-,36?,37-,38-,39-,40-,41-,42+,46+/m0/s1 |
InChI Key |
BNABXEFZVJPGTL-DORZCAIOSA-N |
Isomeric SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC1O)[C@H](C)[C@H](/C(=C/[C@H]4CC[C@H]([C@H](C4)OC)Cl)/C)O[Si](C)(C)C)O)C)OC)OC)C)\C |
Canonical SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC1O)C(C)C(C(=CC4CCC(C(C4)OC)Cl)C)O[Si](C)(C)C)O)C)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


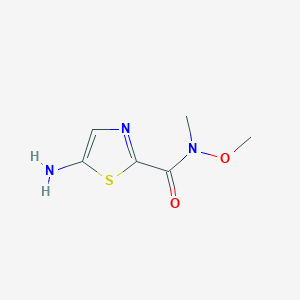
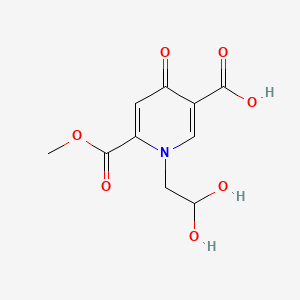
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)
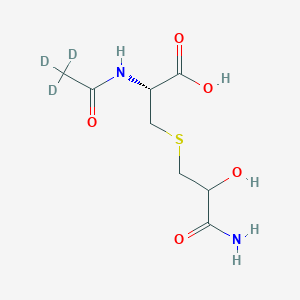
![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
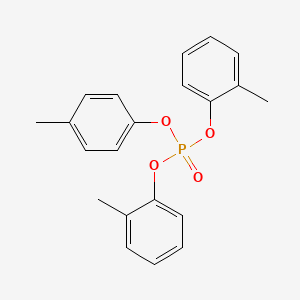
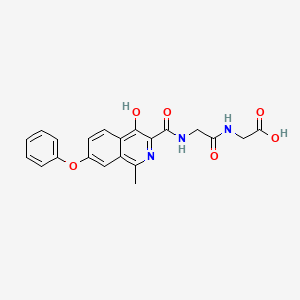
![2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13848998.png)
![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
